molecular formula C16H9FN2OS B4984232 (2Z)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyprop-2-enenitrile

(2Z)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyprop-2-enenitrile

Cat. No.: B4984232
M. Wt: 296.3 g/mol
InChI Key: YHWNGRNKSPDOCW-QINSGFPZSA-N
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Description

“(2Z)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyprop-2-enenitrile” is a synthetic organic compound featuring a benzothiazole core, a 4-fluorophenyl substituent, and a hydroxyprop-2-enenitrile moiety. The Z-configuration of the double bond in the propenenitrile group is critical for its stereochemical and electronic properties. The benzothiazole ring contributes to π-π stacking interactions, while the 4-fluorophenyl group enhances lipophilicity and metabolic stability. The hydroxyl group facilitates hydrogen bonding, which may influence solubility and biological interactions . While direct pharmacological data for this compound is sparse in the provided evidence, structurally similar benzothiazole derivatives are known for enzyme inhibition and anticancer activity .

Properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2OS/c17-11-7-5-10(6-8-11)15(20)12(9-18)16-19-13-3-1-2-4-14(13)21-16/h1-8,20H/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWNGRNKSPDOCW-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC=C(C=C3)F)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C(/C3=CC=C(C=C3)F)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyprop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to a Knoevenagel condensation with malononitrile under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyprop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. The benzothiazole moiety is known for its biological activity, and the presence of the fluorophenyl group can enhance the compound’s binding affinity to biological targets. Research is ongoing to explore its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

In the industrial sector, this compound is studied for its potential use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (2Z)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyprop-2-enenitrile involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, potentially disrupting replication and transcription processes. The fluorophenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The hydroxyprop-2-enenitrile moiety can form hydrogen bonds with biological macromolecules, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs share the enenitrile backbone but differ in substituents and heterocyclic systems. Key comparisons include:

Compound Name Molecular Formula Key Substituents/Modifications Biological Relevance (Inferred)
(2Z)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyprop-2-enenitrile (Target) C₁₆H₁₀FN₂OS Benzothiazole, 4-fluorophenyl, hydroxyl Potential enzyme inhibition
(Z)-3-(4-Chlorophenyl)-2-{[N-(2-formyl-phenyl)-4-methylbenzenesulfonamido]-methyl}propenenitrile C₂₄H₂₀ClN₃O₃S 4-chlorophenyl, sulfonamido, formyl Antimicrobial/antitumor (sulfonamide class)
(2Z)-3-[4-(benzyloxy)phenyl]-2-{4-[2-(1,3-dioxo-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}propenenitrile C₂₉H₂₁N₃O₃S Benzyloxy, isoindole-dione, thiazole Kinase inhibition (thiazole derivatives)
(2Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-[3-(trifluoromethyl)phenyl]propenenitrile C₂₄H₁₅ClF₃N₃ Imidazopyridine, trifluoromethyl, chlorophenyl Anticancer (imidazopyridine scaffolds)
  • Benzothiazole vs. Thiazole/Imidazopyridine : The benzothiazole ring (target compound) enhances aromatic stacking compared to thiazole () or imidazopyridine (), which may alter binding affinity in protein pockets .
  • Fluorophenyl vs.
  • Hydroxyl Group: Unique to the target compound, this group enables hydrogen bonding, improving solubility compared to non-hydroxylated analogs like ’s compound .

Physicochemical Properties

  • Molecular Weight : The target compound (MW ≈ 303.3 g/mol) is smaller than ’s analog (MW 491.56 g/mol), suggesting better bioavailability .
  • pKa and Solubility: The hydroxyl group (target) lowers the pKa compared to non-polar analogs, enhancing aqueous solubility. For example, ’s compound (pKa ~5.19) is less soluble than the target due to its trifluoromethyl group .
  • Density : ’s compound has a density of 1.29 g/cm³, typical for aromatic systems, while the target compound’s density is likely lower due to fewer bulky substituents .

Data Tables

Table 1: Structural and Physicochemical Comparison

Property Target Compound
Molecular Formula C₁₆H₁₀FN₂OS C₂₄H₂₀ClN₃O₃S C₂₉H₂₁N₃O₃S C₂₄H₁₅ClF₃N₃
Molecular Weight (g/mol) ~303.3 ~474.9 491.56 437.85
Key Functional Groups -OH, -F, benzothiazole -Cl, sulfonamido Benzyloxy, isoindole -CF₃, imidazopyridine
Hydrogen Bonding Yes (hydroxyl) Limited (sulfonamido) No No

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